(R)-TCO-OH

Bioorthogonal Chemistry Prodrug Activation Click Chemistry Kinetics

(R)-TCO-OH is a foundational building block in bioorthogonal chemistry, classified as a strained trans-cyclooctene (TCO) dienophile. Its primary utility stems from its ability to undergo exceptionally rapid, catalyst-free inverse electron-demand Diels-Alder (iEDDA) cycloadditions with tetrazines.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 4277-34-3
Cat. No. B035093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-TCO-OH
CAS4277-34-3
Synonymscyclooct-4-en-1-ol; 4-Cycloocten-1-ol; Cyclooctene-5-ol; 5-Hydroxy-1-cyclooctene; (Z)-cyclooct-4-enol; cyclooct-4-enol; 4-Cycloocten-1-ol, GC 97%; Trans-Cyclooct-4-en-1-ol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)O
InChIInChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-
InChIKeyUCPDHOTYYDHPEN-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-TCO-OH (CAS 4277-34-3) for Bioorthogonal Chemistry and PROTAC Synthesis


(R)-TCO-OH is a foundational building block in bioorthogonal chemistry, classified as a strained trans-cyclooctene (TCO) dienophile [1]. Its primary utility stems from its ability to undergo exceptionally rapid, catalyst-free inverse electron-demand Diels-Alder (iEDDA) cycloadditions with tetrazines [2]. This reactivity profile makes it a critical reagent for applications requiring fast and specific covalent bond formation in complex biological environments, including live-cell imaging, bioconjugation, and as an alkyl chain linker in PROTAC synthesis .

Why (R)-TCO-OH Should Not Be Interchanged: Procurement Risks in Bioorthogonal Chemistry


The term 'TCO-OH' is insufficient for procurement due to significant performance differences between its stereoisomers (axial vs. equatorial) and structural analogs (e.g., 2-TCO vs. 4-TCO) [1]. For instance, the axial (R)-TCO-OH isomer can exhibit up to a 10-fold greater iEDDA reaction rate compared to its equatorial counterpart . Furthermore, simple substitution with other TCO derivatives may compromise stability or lead to batch-to-batch variability in conjugation efficiency . Selecting the incorrect isomer can therefore invalidate kinetic studies, reduce diagnostic signal, or cause experimental failure. The following quantitative evidence substantiates the unique performance profile of (R)-TCO-OH.

Quantitative Differentiation Guide: (R)-TCO-OH vs. Closest Analogs and Stereoisomers


Axial vs. Equatorial Isomer Reactivity in Bioorthogonal Prodrug Activation

The axial (R)-TCO-OH isomer demonstrates a quantifiably higher reaction rate in 1,3-dipolar cycloadditions for prodrug activation compared to the equatorial isomer [1]. This kinetic advantage is critical for applications requiring rapid drug release.

Bioorthogonal Chemistry Prodrug Activation Click Chemistry Kinetics

Axial vs. Equatorial TCO Derivatives: A 10-Fold Reactivity Advantage

For TCO derivatives, the axial conformation confers a substantial kinetic advantage in iEDDA reactions with tetrazines. Studies and vendor data report up to a 10-fold increase in reactivity for axial TCOs compared to their equatorial counterparts [REFS-1, REFS-2].

Bioconjugation Click Chemistry IEDDA Reaction

Structural Isomer Reactivity Ranking: 4-TCO Outperforms 2-TCO in Tetrazine Ligation

The position of the hydroxyl group on the TCO ring (4-TCO vs. 2-TCO) is a critical determinant of reaction kinetics. Experimental data shows that 4-TCO isomers react faster with tetrazines than their 2-TCO counterparts .

Click Chemistry Bioconjugation Structural Isomers

Stability-Enhanced Reactivity: Overcoming Masking Effects with PEG Linkers

When conjugated to large biomolecules like antibodies, the reactivity of TCOs can be severely masked by hydrophobic interactions. A study demonstrated that introducing a PEG linker between the antibody and the TCO moiety can fully restore reactivity, resulting in a greater than 5-fold enhancement in functional density [1].

Bioorthogonal Pretargeting Antibody Conjugation PEGylation

Key Application Scenarios for (R)-TCO-OH Based on Evidence of Superior Performance


Synthesis of High-Performance TCO-PEG Linkers for In Vivo Pretargeting

Based on evidence that PEGylation can unmask and preserve TCO reactivity (>5-fold enhancement) [1], (R)-TCO-OH is the ideal starting material for synthesizing TCO-PEGn-OH linkers. These linkers are critical for maximizing the functional density of reactive TCO on antibodies for in vivo pretargeted imaging and radioimmunotherapy, directly addressing the issue of TCO masking.

Development of Rapid-Activating Prodrugs

The quantifiably faster reaction rate of the axial isomer (0.027 vs 0.017 M⁻¹ s⁻¹) makes (R)-TCO-OH the preferred core for designing bioorthogonally-activated prodrugs [2]. This kinetic advantage is essential for achieving rapid, localized drug release at the target site, thereby improving therapeutic efficacy and reducing systemic toxicity.

Ultra-Fast Live-Cell Imaging and Bioconjugation

The axial configuration of (R)-TCO-OH is known to confer up to a 10-fold reactivity advantage in iEDDA reactions with tetrazines [3]. This makes it uniquely suited for live-cell imaging applications where reaction speed is paramount for capturing dynamic biological processes with minimal disruption and at low, non-toxic concentrations.

Precise PROTAC Linker Construction

As an alkyl chain-based linker for PROTACs , (R)-TCO-OH provides a defined, bifunctional handle for constructing targeted protein degraders. Its well-characterized and rapid bioorthogonal reactivity allows for modular assembly of complex PROTAC molecules, ensuring a consistent and efficient linkage between the target-binding ligand and the E3 ligase ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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